molecular formula C8H6INO4 B1374296 2-Amino-5-iodoisophthalic acid CAS No. 907574-30-5

2-Amino-5-iodoisophthalic acid

Cat. No.: B1374296
CAS No.: 907574-30-5
M. Wt: 307.04 g/mol
InChI Key: DJBVXBCXGXFTKQ-UHFFFAOYSA-N
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Description

2-Amino-5-iodoisophthalic acid: is an organic compound with the molecular formula C8H6INO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by an amino group and an iodine atom, respectively

Scientific Research Applications

Chemistry: 2-Amino-5-iodoisophthalic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable for the development of new materials and compounds.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Biochemical Analysis

Biochemical Properties

2-Amino-5-iodoisophthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid transporters, influencing their activity and function . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in amino acid metabolism . This inhibition can result in changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism . These interactions can influence metabolic flux and the levels of various metabolites. For example, the compound has been shown to affect the activity of enzymes involved in the catabolism of amino acids, leading to changes in the concentrations of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are critical for the compound’s function and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to its appropriate subcellular locations. These factors are crucial for the compound’s function and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-Amino-5-iodoisophthalic acid typically begins with isophthalic acid.

    Iodination: The iodination of isophthalic acid can be achieved using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent such as potassium iodate (KIO3).

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reactions can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-iodoisophthalic acid can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

    2-Amino-5-bromoisophthalic acid: Similar structure but with a bromine atom instead of iodine.

    2-Amino-5-chloroisophthalic acid: Similar structure but with a chlorine atom instead of iodine.

    2-Amino-5-fluoroisophthalic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 2-Amino-5-iodoisophthalic acid imparts unique properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s reactivity and interactions. This makes this compound particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-5-iodobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBVXBCXGXFTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of iodine monochloride (0.9 g) in glacial AcOH (1.7 ml) was added dropwise over 15 minutes to a stirred solution of 2-aminoisophthalic acid (1 g) in glacial AcOH (6.9 ml) at room temperature. The mixture was stirred for 2 hours and then poured into water (70 ml). The resultant orange solid was isolated by filtration, washed with water, diluted with MeOH and concentrated to yield 2-amino-5-iodoisophthalic acid (1.48 g); Mass Spectrum: M+H+ 308.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

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